molecular formula C11H10ClNO3 B2823763 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1171745-44-0

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No. B2823763
CAS RN: 1171745-44-0
M. Wt: 239.66
InChI Key: FERMSOSSTIVNLH-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid, commonly known as CMIC, is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CMIC is a synthetic compound that belongs to the class of isoxazole carboxylic acids and has been widely studied for its unique chemical and biological properties.

Scientific Research Applications

Structural Analysis and Synthesis

  • Structural Studies : The experimental and theoretical structural study of 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide provided insights into a new class of isoxazole derivatives showing promising immunological activity. The study employed crystallographic measurements and compared them with theoretical calculations, including topological analysis for molecular parameters relevant to quantum molecular similarity investigations (Jezierska et al., 2003).

  • Synthesis Approaches : A novel method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives was developed, utilizing a Ugi-4CR/aza-Wittig sequence. This approach offers an efficient alternative for the synthesis of fully substituted 1,3,4-oxadiazole derivatives, highlighting the versatility of isoxazole and oxazole derivatives in synthetic chemistry (Ramazani & Rezaei, 2010).

  • Chemical Transformations : The rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones through an isocyanate carboxamide intermediate demonstrates the complex chemical transformations that derivatives of isoxazole can undergo. This process involves key intermediates and provides a pathway for the synthesis of quinazolinediones, highlighting the chemical versatility of compounds related to 3-(4-Chlorophenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid (Azizian et al., 2000).

properties

IUPAC Name

3-(4-chlorophenyl)-5-methyl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-11(10(14)15)6-9(13-16-11)7-2-4-8(12)5-3-7/h2-5H,6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERMSOSSTIVNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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